Cas no 1935916-08-7 (6-fluoro-1H-pyrazolo3,4-bpyridine)

6-Fluoro-1H-pyrazolo[3,4-b]pyridine is a fluorinated heterocyclic compound featuring a pyrazolopyridine core structure. This scaffold is of significant interest in medicinal chemistry due to its versatility as a building block for bioactive molecules. The fluorine substitution at the 6-position enhances electron-withdrawing properties, potentially improving metabolic stability and binding affinity in drug design. Its fused bicyclic system offers rigidity, facilitating selective interactions with biological targets. The compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors and CNS-active agents. Its well-defined reactivity profile allows for selective functionalization, making it valuable for structure-activity relationship studies in lead optimization.
6-fluoro-1H-pyrazolo3,4-bpyridine structure
1935916-08-7 structure
Product Name:6-fluoro-1H-pyrazolo3,4-bpyridine
CAS No:1935916-08-7
MF:C6H4FN3
MW:137.114463806152
MDL:MFCD22398818
CID:5686029
PubChem ID:118993532
Update Time:2025-10-18

6-fluoro-1H-pyrazolo3,4-bpyridine Chemical and Physical Properties

Names and Identifiers

    • EN300-24793396
    • 1822875-30-8
    • 1935916-08-7
    • 6-Fluoro-1H-pyrazolo[3,4-b]pyridine
    • 1H-Pyrazolo[3,4-b]pyridine, 6-fluoro-
    • 6-fluoro-1H-pyrazolo3,4-bpyridine
    • MDL: MFCD22398818
    • Inchi: 1S/C6H4FN3/c7-5-2-1-4-3-8-10-6(4)9-5/h1-3H,(H,8,9,10)
    • InChI Key: FYEHVSCYKBLZLX-UHFFFAOYSA-N
    • SMILES: FC1=CC=C2C=NNC2=N1

Computed Properties

  • Exact Mass: 137.03892530g/mol
  • Monoisotopic Mass: 137.03892530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 41.6Ų

Experimental Properties

  • Density: 1.481±0.06 g/cm3(Predicted)
  • Boiling Point: 302.8±22.0 °C(Predicted)
  • pka: 9.13±0.40(Predicted)

6-fluoro-1H-pyrazolo3,4-bpyridine Pricemore >>

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Additional information on 6-fluoro-1H-pyrazolo3,4-bpyridine

Introduction to 6-Fluoro-1H-Pyrazolo[3,4-b]Pyridine (CAS No. 1935916-08-7)

The compound 6-fluoro-1H-pyrazolo[3,4-b]pyridine (CAS No. 1935916-08-7) is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of pyrazolopyridines, which are known for their unique electronic properties and potential applications in drug design and advanced materials. The pyrazolo[3,4-b]pyridine core is a fused bicyclic system consisting of a pyrazole ring fused to a pyridine ring, creating a structure with both aromaticity and conjugation. The presence of a fluorine atom at the 6-position introduces additional electronic effects, making this compound particularly interesting for various research applications.

Recent studies have highlighted the importance of 6-fluoro-1H-pyrazolo[3,4-b]pyridine in the development of novel pharmaceutical agents. The compound's ability to act as a building block for more complex molecules has been exploited in the synthesis of potential drug candidates targeting various therapeutic areas. For instance, researchers have explored its role in the development of kinase inhibitors, where the pyrazolo[3,4-b]pyridine framework serves as a scaffold for binding to specific protein targets. The fluorine substitution at position 6 has been shown to enhance the compound's bioavailability and selectivity, making it a valuable component in medicinal chemistry.

In addition to its pharmacological applications, 6-fluoro-1H-pyrazolo[3,4-b]pyridine has also found relevance in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as in the development of light-emitting diodes (LEDs) and field-effect transistors (FETs). The conjugated system within the molecule facilitates efficient charge transport, which is crucial for these applications. Recent advancements in synthetic methodologies have enabled the large-scale production of this compound with high purity, further enhancing its potential for industrial applications.

The synthesis of 6-fluoro-1H-pyrazolo[3,4-b]pyridine typically involves multi-step reactions that combine elements of aromatic chemistry and heterocyclic synthesis. One common approach involves the cyclization of appropriately substituted precursors under acidic or basic conditions. The introduction of the fluorine atom at position 6 often requires careful control over reaction conditions to ensure regioselectivity and avoid unwanted side reactions. Researchers have also explored alternative synthetic routes using transition metal catalysts to improve reaction efficiency and yield.

From an environmental perspective, understanding the fate and behavior of 6-fluoro-1H-pyrazolo[3,4-b]pyridine in different ecosystems is crucial for assessing its potential impact on human health and the environment. Recent studies have focused on evaluating its biodegradability and toxicity profiles under various conditions. These studies have provided valuable insights into its persistence in aquatic environments and its potential effects on non-target organisms.

In conclusion, 6-fluoro-1H-pyrazolo[3,4-b]pyridine (CAS No. 1935916-08-7) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and functional properties make it an invaluable tool for researchers in fields such as drug discovery, materials science, and environmental chemistry. As ongoing research continues to uncover new applications and improve synthetic methodologies, this compound is poised to play an increasingly important role in both academic and industrial settings.

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